molecular formula C23H15F2NO2 B1684385 Brequinar CAS No. 96187-53-0

Brequinar

Cat. No. B1684385
CAS RN: 96187-53-0
M. Wt: 375.4 g/mol
InChI Key: PHEZJEYUWHETKO-UHFFFAOYSA-N
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Description

Brequinar (DuP-785) is a drug that acts as a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase . It blocks the synthesis of pyrimidine-based nucleotides in the body, thereby inhibiting cell growth . Brequinar was invented by DuPont Pharmaceuticals in the 1980s .


Synthesis Analysis

A novel convergent synthesis of brequinar-based probes has been disclosed . This includes a 16-step convergent synthesis of the first brequinar-PROTAC and a four-step approach towards the first mitochondrial-directed brequinar probe . Both the PROTAC and mitochondria-directed probe of brequinar possess cytotoxicity superior to brequinar in a colony formation assay .


Molecular Structure Analysis

Brequinar’s molecular formula is C23H15F2NO2 . It has a molar mass of 375.37 g/mol . The structure of Brequinar has been analyzed using various techniques, including molecular docking and dynamic simulations .


Chemical Reactions Analysis

Brequinar is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway . It has been evaluated in multiple clinical trials as a potential treatment for cancer .


Physical And Chemical Properties Analysis

Brequinar has a molecular weight of 375.37 . It is soluble at 25 mg/mL in DMSO . The storage conditions for Brequinar powder are -20°C for 3 years and 4°C for 2 years .

Scientific Research Applications

Cancer Research

Brequinar has been researched as a potential treatment for various types of cancer .

Application

Brequinar is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis, a process necessary for cell growth . It has been used in cancer research to inhibit the growth of malignant cells .

Method of Application

Brequinar is typically administered to cancer cells in vitro or in vivo (in animal models) to study its effects on cell growth and survival .

Results

In studies, Brequinar has shown to effectively inhibit the growth of acute myeloid leukemia (AML) in mice . It has also been found to restore terminal differentiation of myeloid-derived suppressor cells (MDSCs), enhancing the efficacy of immune checkpoint blockade therapy .

Antiparasitic Research

Brequinar has been researched as a potential antiparasitic agent .

Application

The inhibition of DHODH by Brequinar can potentially affect the growth and survival of parasites, making it a potential candidate for antiparasitic therapy .

Method of Application

The antiparasitic activity of Brequinar is typically studied in vitro using parasite cultures .

Results

While specific results are not available in the search results, the potential of Brequinar as an antiparasitic agent is being explored .

Antiviral Research

Brequinar has been studied for its potential antiviral properties .

Application

Brequinar’s ability to inhibit DHODH can potentially affect the replication of viruses, making it a potential candidate for antiviral therapy .

Method of Application

The antiviral activity of Brequinar is typically studied in vitro using virus-infected cells or in vivo using animal models .

Results

Brequinar has been found to effectively inhibit the replication of African swine fever virus (ASFV) in vitro by activating ferroptosis . It has also been found to inhibit the replication of SARS-CoV-2 when combined with remdesivir or molnupiravir .

Immunosuppressive Research

Brequinar has been investigated as an immunosuppressant for preventing rejection after organ transplantation .

Application

Brequinar has been used in research to prevent the rejection of organ transplants. It works by inhibiting the proliferation of T cells, which play a key role in organ rejection .

Method of Application

In clinical trials, Brequinar was administered to organ transplant patients to study its effects on preventing organ rejection .

Results

While Brequinar showed potential as an immunosuppressant, it was not accepted for medical use due to its narrow therapeutic dose range and severe side effects when dosed inappropriately .

Autoimmune Disease Research

Brequinar has been studied for its potential use in the treatment of autoimmune diseases .

Application

Brequinar’s ability to inhibit DHODH and thus suppress the immune system can potentially be used to treat autoimmune diseases, where the immune system mistakenly attacks the body’s own cells .

Method of Application

The potential use of Brequinar in autoimmune disease research is typically studied in vitro using cell cultures or in vivo using animal models .

Results

While specific results are not available in the search results, the potential of Brequinar as a treatment for autoimmune diseases is being explored .

Neurodegenerative Disease Research

Brequinar has been studied for its potential use in the treatment of neurodegenerative diseases .

Application

Brequinar’s ability to inhibit DHODH and thus suppress the immune system can potentially be used to treat neurodegenerative diseases, where the immune system mistakenly attacks the body’s own cells .

Method of Application

The potential use of Brequinar in neurodegenerative disease research is typically studied in vitro using cell cultures or in vivo using animal models .

Results

While specific results are not available in the search results, the potential of Brequinar as a treatment for neurodegenerative diseases is being explored .

Metabolic Disease Research

Brequinar has been studied for its potential use in the treatment of metabolic diseases .

Application

Brequinar’s ability to inhibit DHODH can potentially affect various metabolic processes, making it a potential candidate for metabolic disease therapy .

Method of Application

The potential use of Brequinar in metabolic disease research is typically studied in vitro using cell cultures or in vivo using animal models .

Results

While specific results are not available in the search results, the potential of Brequinar as a treatment for metabolic diseases is being explored .

Inflammatory Disease Research

Brequinar has been studied for its potential use in the treatment of inflammatory diseases .

Application

Brequinar’s ability to inhibit DHODH and thus suppress the immune system can potentially be used to treat inflammatory diseases, where the immune system mistakenly attacks the body’s own cells .

Method of Application

The potential use of Brequinar in inflammatory disease research is typically studied in vitro using cell cultures or in vivo using animal models .

Results

While specific results are not available in the search results, the potential of Brequinar as a treatment for inflammatory diseases is being explored .

Safety And Hazards

Brequinar should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Brequinar has been investigated as an immunosuppressant for preventing rejection after organ transplant and also as an anti-cancer drug . It has also been researched as part of a potential combination therapy for some cancers . Currently, Clear Creek Bio is developing brequinar as a potential treatment for COVID-19 .

properties

IUPAC Name

6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEZJEYUWHETKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96201-88-6 (hydrochloride salt)
Record name Brequinar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00242165
Record name Brequinar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brequinar

CAS RN

96187-53-0
Record name Brequinar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96187-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brequinar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brequinar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03523
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brequinar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREQUINAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XL19F49H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-Fluoroisatin (72.6 g, 0.44 mole) and 4-(2-fluorophenyl) propiophenone (100 g, 0.44 mole) were suspended in 720 ml of ethanol and stirred mechanically as a solution of KOH (147.8 g, 2.64 mole) in 300 ml of water was added dropwise over 15 minutes. The reaction mixture was heated at reflux for 12 hours, cooled and the ethanol evaporated under reduced pressure. The resulting solid was dissolved in water and washed with ethyl ether. The aqueous layer was cooled to 5° and acidified with glacial acetic acid. The resulting precipitate was filtered, washed 2 times with 300 ml of ethyl ether and dried. Recrystallization from dimethylformamide and water gave 84 g of a white 2-(2'-Fluoro-1,1'-biphenyl-4-yl)-6-fluoro-3-methyl-4-quinolinecarboxylic acid, m.p. 315°-317°.
Quantity
72.6 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
147.8 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
720 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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